molecular formula C17H14N4O2 B301686 6-Amino-3-methyl-4-[4-(2-propynyloxy)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-3-methyl-4-[4-(2-propynyloxy)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No. B301686
M. Wt: 306.32 g/mol
InChI Key: QONWGSLPQWSKLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-3-methyl-4-[4-(2-propynyloxy)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a chemical compound that has gained significant interest in scientific research due to its potential applications in medicinal and pharmaceutical fields. This compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 6-Amino-3-methyl-4-[4-(2-propynyloxy)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves the inhibition of specific enzymes and proteins involved in the growth and proliferation of cancer cells. It has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. This inhibition leads to the prevention of tumor invasion and metastasis.
Biochemical and Physiological Effects:
6-Amino-3-methyl-4-[4-(2-propynyloxy)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce the production of reactive oxygen species (ROS) in cells. These effects make it a promising candidate for the treatment of cancer and other diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 6-Amino-3-methyl-4-[4-(2-propynyloxy)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in lab experiments include its high potency, selectivity, and low toxicity. However, its limitations include the need for further studies to determine its pharmacokinetics and pharmacodynamics, as well as its potential side effects.

Future Directions

For the study of 6-Amino-3-methyl-4-[4-(2-propynyloxy)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile include further optimization of its synthesis method, determination of its pharmacokinetics and pharmacodynamics, and evaluation of its potential side effects. It can also be studied for its potential use in combination therapies with other anti-cancer agents. Additionally, its potential use as an anti-inflammatory agent and for treating neurodegenerative diseases can also be explored.
Conclusion:
In conclusion, 6-Amino-3-methyl-4-[4-(2-propynyloxy)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a promising compound that has gained significant interest in scientific research due to its potential applications in medicinal and pharmaceutical fields. Its synthesis method has been optimized for high yield and purity, and its mechanism of action has been studied to understand its biochemical and physiological effects. Further studies are needed to determine its pharmacokinetics and pharmacodynamics, as well as its potential side effects, to fully evaluate its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 6-Amino-3-methyl-4-[4-(2-propynyloxy)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves the reaction of 4-(2-propynyloxy)benzaldehyde with 5-aminopyrazole-4-carbonitrile in the presence of a catalytic amount of piperidine. The resulting compound is then reacted with 3-methyl-1,4-dihydropyridine-2,6-dione to obtain the final product. This method has been optimized for high yield and purity of the compound.

Scientific Research Applications

6-Amino-3-methyl-4-[4-(2-propynyloxy)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been extensively studied for its potential applications in medicinal and pharmaceutical fields. It has shown promising results in inhibiting the growth of cancer cells, particularly breast cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

6-Amino-3-methyl-4-[4-(2-propynyloxy)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Molecular Formula

C17H14N4O2

Molecular Weight

306.32 g/mol

IUPAC Name

6-amino-3-methyl-4-(4-prop-2-ynoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C17H14N4O2/c1-3-8-22-12-6-4-11(5-7-12)15-13(9-18)16(19)23-17-14(15)10(2)20-21-17/h1,4-7,15H,8,19H2,2H3,(H,20,21)

InChI Key

QONWGSLPQWSKLN-UHFFFAOYSA-N

SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)OCC#C

Canonical SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)OCC#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.